Ethyl 4-bromo-7-nitroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 4-bromo-7-nitroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the bromination of 4-nitroquinoline-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides under specific conditions.
Scientific Research Applications
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is utilized in studies to understand the biological pathways and mechanisms of action of quinoline derivatives.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Ethyl 4-bromo-7-nitroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has similar structural features but differs in its halogen substituents, leading to variations in its chemical reactivity and biological activity.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate:
This compound stands out due to its unique combination of a bromine and nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrN2O4 |
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Molecular Weight |
325.11 g/mol |
IUPAC Name |
ethyl 4-bromo-7-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-5-7(15(17)18)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |
InChI Key |
OQJHPJIFXDNCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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